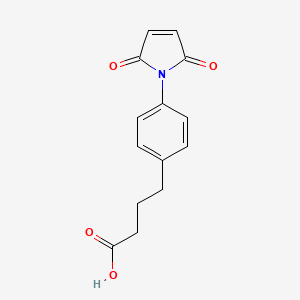

4-N-Maleimidophenylbutanoicacid

Description

Properties

IUPAC Name |

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-12-8-9-13(17)15(12)11-6-4-10(5-7-11)2-1-3-14(18)19/h4-9H,1-3H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVLNTONACGHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Bioconjugates: A Technical Guide to 4-(4-Maleimidophenyl)butanoic Acid and its Derivatives

Executive Summary

4-(4-Maleimidophenyl)butanoic acid (often referred to as 4-(4-maleimidophenyl)butyric acid) serves as the structural foundation for a critical class of heterobifunctional crosslinkers used in advanced bioconjugation. By bridging primary amines or carbohydrates with free sulfhydryls, derivatives of this molecule—most notably SMPB , Sulfo-SMPB , and MPBH —enable the precise, controlled synthesis of protein-protein conjugates, Antibody-Drug Conjugates (ADCs), and functionalized biomaterial surfaces. This guide explores the physicochemical properties, mechanistic causality, and self-validating experimental protocols essential for leveraging this molecule in drug development and surface engineering.

Molecular Architecture & Physicochemical Properties

The core architecture of 4-(4-maleimidophenyl)butanoic acid consists of a highly reactive maleimide group conjugated to a phenyl ring, extended by a four-carbon butanoic acid aliphatic chain.

Causality of the Spacer Design: The combination of the rigid phenyl ring and the flexible butyric acid chain creates a medium-to-long spacer arm (11.6 Å for the NHS ester derivative). This extended chain length is specifically designed to 1[1]. Furthermore, the aromatic ring prevents the intramolecular cyclization that frequently degrades aliphatic maleimides. Unlike SPDP crosslinkers that rely on reducible disulfide bonds, the thioether bonds formed by maleimidophenyl derivatives are 2[2], making them ideal for in vivo therapeutics.

Table 1: Physicochemical Properties of Key Derivatives

| Derivative | Chemical Name | Molecular Weight | Spacer Arm | Reactive Groups | Solubility |

| SMPB | Succinimidyl 4-(p-maleimidophenyl)butyrate | 356.33 g/mol | 11.6 Å | NHS Ester, Maleimide | DMF, DMSO |

| Sulfo-SMPB | Sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate | 458.38 g/mol | 11.6 Å | Sulfo-NHS Ester, Maleimide | Water (Membrane Impermeable) |

| MPBH | 4-(4-N-maleimidophenyl)butyric acid hydrazide | 353.80 g/mol | 17.9 Å | Hydrazide, Maleimide | DMSO |

Mechanistic Causality in Bioconjugation

The utility of 4-(4-maleimidophenyl)butanoic acid derivatives lies in their dual-reactivity, allowing for controlled, sequential conjugation without homopolymerization.

-

Amine-Reactive Phase (NHS Ester): In SMPB and Sulfo-SMPB, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) at pH 7.0–9.0 to 3[3]. Hydrolytic degradation of the NHS ester is a competing reaction that accelerates rapidly as pH increases.

-

Sulfhydryl-Reactive Phase (Maleimide): The maleimide group undergoes a Michael addition with free sulfhydryls (e.g., reduced cysteines) at pH 6.5–7.5, 3[3].

Expert Insight on pH Control: Maintaining the thiol reaction strictly at pH 6.5–7.5 is critical. At pH > 7.5, the maleimide group 1[1], yielding an unreactive maleamic acid. Furthermore, at elevated pH, primary amines can compete for maleimide addition, destroying the heterobifunctional specificity of the crosslinker.

Figure 1: Two-step bioconjugation mechanism utilizing SMPB for amine-to-sulfhydryl crosslinking.

Experimental Methodologies: Self-Validating Protocols

To ensure high-yield conjugation while preventing cross-reactivity, the following two-step protocol utilizes Sulfo-SMPB for aqueous-phase protein-protein crosslinking. This protocol acts as a self-validating system by integrating in-process analytical checks.

Phase 1: Amine Activation

-

Preparation: Dissolve Protein A (e.g., a carrier protein) at 1–10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2). Causality: Tris or glycine buffers contain primary amines that will instantly quench the NHS ester, rendering the crosslinker inert.

-

Crosslinker Addition: Add a 10-fold molar excess of Sulfo-SMPB to the protein solution.

-

Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

-

Validation & Purification: Remove unreacted Sulfo-SMPB using a desalting column (e.g., 7K MWCO) equilibrated with PBS containing 1-5 mM EDTA (pH 6.5-7.5).

-

Self-Validation: Monitor UV absorbance at 280 nm to confirm the recovery of the activated Protein A in the void volume.

-

Causality: EDTA is included specifically to chelate trace heavy metals that could catalyze the oxidation of sulfhydryls in the subsequent step.

-

Phase 2: Thiol Conjugation

-

Thiol Addition: Combine the maleimide-activated Protein A with Protein B containing free sulfhydryls (molar ratio 1:1 to 1:2).

-

Incubation: Incubate for 2 hours at room temperature.

-

Quenching: Add a quenching agent like DTT or β-mercaptoethanol to cap unreacted maleimides, followed by final size-exclusion chromatography.

Figure 2: Step-by-step experimental workflow for heterobifunctional crosslinking using Sulfo-SMPB.

Applications in Advanced Therapeutics & Surface Engineering

-

Antibody-Drug Conjugates (ADCs): The non-cleavable nature of the SMPB spacer is utilized in ADCs where premature drug release in systemic circulation must be avoided. The drug is only released upon lysosomal degradation of the antibody carrier.

-

Carbohydrate Conjugation: The hydrazide derivative, MPBH, is used to4[4], allowing site-directed conjugation away from the protein's active binding sites.

-

Surface Functionalization: 4-(4-maleimidophenyl)butanoic acid derivatives are extensively used to engineer biomaterials. For example, aminated glass or PTFE surfaces can be reacted with SMPB to yield maleimide-terminated surfaces. These activated surfaces are subsequently used to 5[5] or biomimetic peptides for 6[6].

References

-

N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker - Creative Biolabs.[Link]

-

Engineering Surfaces for Bioconjugation: Developing Strategies and Quantifying the Extent of the Reactions - ResearchGate.[Link]

-

Covalent Attachment of Synthetic DNA to Self-Assembled Monolayer Films - ResearchGate.[Link]

Sources

- 1. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thermo Scientific SMPB (succinimidyl 4-(p-maleimidophenyl)butyrate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 3. N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. Thermo Scientific MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Molecular Dynamics and Conjugation Methodologies of 4-(4-Maleimidophenyl)butyric Acid

Executive Summary

In the field of bioconjugation and targeted drug delivery, heterobifunctional crosslinkers are foundational to designing stable, highly specific molecular architectures. 4-(4-Maleimidophenyl)butyric acid and its widely utilized N-hydroxysuccinimide (NHS) ester derivative, SMPB (Succinimidyl 4-(4-maleimidophenyl)butyrate), serve as premier amine-to-sulfhydryl crosslinking agents[1]. This whitepaper provides an in-depth mechanistic analysis of the molecule's structural kinetics—specifically its 11.6 Å spacer arm—and outlines a self-validating experimental framework for its application in advanced bioconjugation workflows.

Physicochemical Properties & Spacer Arm Kinetics

To architect a successful bioconjugate, researchers must account for the exact spatial and molecular weight constraints of the crosslinker. While commercial kits often default to the activated NHS-ester (SMPB), utilizing the free acid form (4-(4-Maleimidophenyl)butyric acid) allows for custom in situ activation, which is highly advantageous for synthesizing water-soluble Sulfo-NHS intermediates or specialized affinity probes[2].

Quantitative Molecular Data

Table 1: Physicochemical comparison of 4-(4-Maleimidophenyl)butyric acid and its activated derivatives.

| Property | 4-(4-Maleimidophenyl)butyric acid (Free Acid) | SMPB (NHS Ester) | Sulfo-SMPB (Sulfo-NHS Ester) |

| CAS Number | N/A (Precursor) | 79886-55-8[3] | 79597-25-4 |

| Molecular Formula | C₁₄H₁₃NO₄ | C₁⸈H₁₆N₂O₆[3] | C₁⸈H₁₅N₂O₉SNa |

| Molecular Weight | 259.26 g/mol | 356.33 g/mol [2] | 458.38 g/mol [2] |

| Spacer Arm Length | 11.6 Å | 11.6 Å[2] | 11.6 Å[2] |

| Reactive Groups | Carboxyl (-COOH), Maleimide | NHS Ester, Maleimide | Sulfo-NHS Ester, Maleimide |

| Water Solubility | Poor (Requires DMF/DMSO) | Poor (Requires DMF/DMSO) | High (Aqueous buffers)[2] |

The Causality of the 11.6 Å Spacer Length

The 11.6 Å spacer arm is not arbitrary; it is an extended-chain analog of the shorter MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) crosslinker[1]. The specific length and composition of this spacer dictate the thermodynamic stability and biological activity of the final conjugate:

-

Conformational Rigidity: The aromatic phenyl ring restricts the crosslinker from folding back on itself. This prevents the maleimide group from burying into the hydrophobic pockets of the carrier protein, ensuring it remains solvent-exposed for subsequent thiol reactions.

-

Target Accessibility: The aliphatic butyric acid chain provides the necessary rotational flexibility to reach sterically hindered sulfhydryl groups on the target molecule.

-

Spectrophotometric Traceability: The phenyl ring absorbs strongly at 280 nm[2]. This is a critical feature that allows researchers to quantify the degree of crosslinker incorporation directly via UV-Vis spectroscopy, forming the basis of a self-validating protocol.

Structural components of the 11.6 Å spacer arm and their functional causality.

Mechanistic Causality in Bioconjugation

To guarantee reproducibility, one must understand the exact chemical causality driving the two distinct reactive ends of the molecule:

-

Carboxyl / NHS-Ester Reactivity: The butyric acid tail must be activated (typically via EDC/NHS) to form an amine-reactive ester. This ester undergoes nucleophilic acyl substitution with primary amines (

), such as the -

Maleimide Reactivity: The maleimide group reacts with free sulfhydryls (

), such as those on cysteine residues, via a Michael addition to form a stable thioether bond. This reaction is strictly optimal at pH 6.5–7.5 [2].-

Expert Insight: If the pH exceeds 8.0, the maleimide ring becomes susceptible to hydrolysis (forming unreactive maleamic acid) or can exhibit off-target reactivity with primary amines, destroying the heterobifunctional specificity of the system.

-

Self-Validating Experimental Protocol

Standard protocols often fail because they lack built-in quality control. The following methodology for in situ activation and two-step conjugation is designed as a self-validating system , ensuring empirical verification at every critical juncture.

Phase 1: In Situ Activation of the Free Acid

Why this matters: Activating the free acid with Sulfo-NHS in situ generates a water-soluble intermediate, eliminating the need for high concentrations of organic solvents (DMSO/DMF) that can denature sensitive carrier proteins.

-

Solubilization: Dissolve 10 mM of 4-(4-Maleimidophenyl)butyric acid in anhydrous DMF.

-

Buffer Exchange: Dilute the solution into 0.1 M MES buffer, pH 6.0. Causality: MES is a non-amine buffer; pH 6.0 prevents the rapid hydrolysis of the soon-to-be-formed ester.

-

Activation: Add 20 mM EDC and 50 mM Sulfo-NHS. Incubate for 15 minutes at room temperature.

-

System Validation: Quench a 5

L aliquot and analyze via reverse-phase HPLC. A distinct shift in retention time confirms the successful conversion of the free acid to the Sulfo-SMPB ester.

Phase 2: Amine Conjugation (Carrier Protein Modification)

-

Reaction: Add the activated intermediate to the amine-containing carrier protein (e.g., BSA or an antibody) dissolved in PBS, pH 7.5[2]. Use a 10- to 50-fold molar excess of the crosslinker[2].

-

Incubation: React for 2 hours at 4°C or 30 minutes at room temperature[2].

-

Purification: Remove unreacted crosslinker using a desalting column equilibrated with conjugation buffer (pH 7.0)[2].

-

System Validation: Measure the absorbance of the purified protein at 280 nm. Because the phenyl ring of the crosslinker absorbs strongly at 280 nm, a quantifiable increase in the

relative to a baseline protein control validates successful maleimide activation[2].

Phase 3: Thiol Conjugation (Target Attachment)

-

Reaction: Introduce the sulfhydryl-containing target (e.g., a reduced peptide or thiolated DNA aptamer[4]) to the maleimide-activated carrier protein. Ensure the buffer pH is strictly between 6.5 and 7.5.

-

Incubation: React for 2 hours at room temperature.

-

System Validation: Perform an Ellman’s Assay (using DTNB). Measure absorbance at 412 nm before and after the reaction. A sharp decrease in

confirms the stoichiometric consumption of free thiols, validating the formation of the final thioether bioconjugate.

Workflow of 4-(4-Maleimidophenyl)butyric acid activation and self-validating bioconjugation.

References

-

MDPI - Sensors. "In Vitro Selection of a Single-Stranded DNA Molecular Recognition Element against Atrazine". Sensors 2014, 14(8), 15357-15375. URL:[Link]

Sources

- 1. SMPB Crosslinker 100 mg (CAS 79886-55-8) - N-Succinimidyl 4-(4-maleimidophenyl)butyrate (SMPB Crosslinker) - ProteoChem [proteochem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. scbt.com [scbt.com]

- 4. In Vitro Selection of a Single-Stranded DNA Molecular Recognition Element against Atrazine | MDPI [mdpi.com]

Technical Guide: 4-Maleimidobutyric Acid vs. 4-(4-Maleimidophenyl)butyric Acid

Comparative Analysis for Bioconjugation & Drug Development

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), vaccine carriers, and protein-protein crosslinks, the choice of linker chemistry is as critical as the payload itself. This guide provides a technical dissection of two structurally related but functionally distinct linkers: 4-Maleimidobutyric acid (4-MBA) and 4-(4-Maleimidophenyl)butyric acid (4-MPBA) .

While both utilize the maleimide moiety for thiol-selective conjugation, their core difference lies in the spacer arm: 4-MBA is aliphatic and flexible , whereas 4-MPBA contains an aromatic phenyl ring, conferring rigidity and extended length . This distinction dictates their thermodynamic stability, immunogenicity profile, and suitability for specific therapeutic versus diagnostic applications.

Part 1: Structural & Physicochemical Analysis

The functional divergence of these two molecules stems directly from their spacer arm geometry and electronic properties.

Structural Comparison

| Feature | 4-Maleimidobutyric Acid (4-MBA) | 4-(4-Maleimidophenyl)butyric Acid (4-MPBA) |

| Common NHS-Ester Reagent | GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) | SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate) |

| Spacer Composition | Aliphatic ( | Aromatic (Phenyl ring + |

| Spacer Length (approx.) | ~7.3 Å (5-atom equivalent) | ~11.6 Å (Extended rigid spacer) |

| Linker Geometry | Flexible, rotational freedom | Rigid, planar segment |

| Hydrophobicity (LogP) | Low (Moderate water solubility) | High (Requires organic co-solvent) |

| UV Absorbance | Low (Maleimide | High (Phenyl group adds absorbance @ 250-280nm) |

The "Rigidity" Factor

-

4-MBA (Flexible): The aliphatic chain allows the conjugated payload to rotate and fold back against the carrier protein. This is advantageous for "hiding" hydrophobic payloads but can lead to steric hindrance if the payload requires a specific binding orientation.

-

4-MPBA (Rigid): The phenyl ring restricts conformational freedom. This "stiff" arm projects the payload away from the carrier surface, reducing steric shielding. This is critical when the payload (e.g., a hapten or enzyme) must remain accessible to a receptor or antibody.

Part 2: Reactivity & Stability Profiles[1]

Maleimide Hydrolysis Kinetics

The stability of the maleimide ring prior to conjugation and the stability of the thioether bond after conjugation differ significantly between N-alkyl (MBA) and N-aryl (MPBA) systems.

-

Pre-Conjugation Stability:

-

4-MBA (N-Alkyl): The maleimide ring is relatively stable at neutral pH. Hydrolysis (ring-opening) is slow (

hours at pH 7.0). -

4-MPBA (N-Aryl): The electron-withdrawing nature of the phenyl ring makes the maleimide double bond more electrophilic. While this increases reactivity toward thiols, it also accelerates hydrolysis at pH > 7.5. Operational Criticality: SMPB/MPBA reagents must be used immediately after dissolution in buffer.

-

The Retro-Michael Pathway (Deconjugation)

A major failure mode in ADCs is the Retro-Michael reaction , where the thioether bond breaks, releasing the payload and regenerating the maleimide, which is then scavenged by serum albumin.

-

Mechanism: The thiosuccinimide ring (formed after conjugation) can undergo a reverse reaction.[1]

-

Comparison:

-

4-MBA Conjugates: Susceptible to retro-Michael exchange in plasma over prolonged circulation (days).

-

4-MPBA Conjugates: The aromatic ring influences the electronic density of the succinimide nitrogen. While N-aryl maleimides react faster, the resulting thioether can also be susceptible to exchange unless the ring hydrolyzes.

-

Note: Modern "self-hydrolyzing" maleimides are designed to force ring opening immediately after conjugation, locking the bond. Neither standard MBA nor MPBA are "self-hydrolyzing" by design, but they follow standard kinetics.

-

Figure 1: The competition between conjugation, hydrolysis, and deconjugation. MPBA (N-Aryl) accelerates the 'Pre-conjugation Hydrolysis' pathway at high pH.

Part 3: Immunogenicity & Application Logic

This is the deciding factor for most drug development professionals.

Immunogenicity (The Hapten Effect)

-

4-MPBA (High Risk/High Reward): The aromatic phenyl group is highly immunogenic. In vaccine development, this is a feature . Using SMPB to link a weak antigen (peptide) to a carrier protein (KLH/BSA) often elicits a stronger immune response because the rigid, aromatic linker acts as a "spacer" that presents the peptide clearly to immune cells. However, in therapeutic ADCs, this is a liability , as patients may develop anti-linker antibodies.

-

4-MBA (Stealth): The aliphatic chain is chemically similar to standard alkyl chains found in fatty acids and amino acid side chains. It is less immunogenic , making it the superior choice for therapeutic ADCs where minimizing Anti-Drug Antibodies (ADAs) is paramount.

Decision Matrix

Figure 2: Strategic selection flow based on end-use application.

Part 4: Experimental Protocol (Activation & Conjugation)

Since 4-MBA and 4-MPBA are carboxylic acids, they must be activated (usually to NHS esters) before reacting with amines.[2] Below is a self-validating workflow for converting the acid to an active crosslinker and conjugating it.

Scope: Synthesis of an Antibody-Drug Conjugate using 4-MBA (via in-situ activation).

Materials

-

Linker: 4-Maleimidobutyric acid (4-MBA).[3]

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Antibody: IgG (in PBS, pH 7.2).

-

Payload: Cysteine-containing peptide or drug (thiol-free).

-

Solvent: Dry DMSO or DMF.

Protocol Steps

Phase 1: Activation (Acid

NHS Ester)

Rationale: The carboxylic acid of 4-MBA is unreactive toward amines. We create the semi-stable NHS-ester intermediate.

-

Dissolve 4-MBA in dry DMSO to a concentration of 50 mM.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

-

Incubate: 1–2 hours at Room Temperature (RT) under inert gas (Nitrogen/Argon).

-

Checkpoint: Monitor via TLC or HPLC. The disappearance of the acid peak confirms activation to the GMBS-like ester.

-

Phase 2: Protein Conjugation (Lysine Modification)

-

Buffer Exchange: Ensure Antibody is in PBS pH 7.2–7.5 (Non-amine buffer). Remove any Tris or Glycine.

-

Addition: Add the activated 4-MBA-NHS ester (from Phase 1) to the antibody solution at a 20-fold molar excess .

-

Note: Keep DMSO < 10% v/v to prevent protein precipitation.

-

-

Incubate: 30–60 minutes at RT.

-

Purification 1: Desalt via Zeba Spin Column or dialysis (PBS, pH 7.2) to remove excess crosslinker and EDC byproducts.

-

Validation: Measure

to quantify protein recovery.[4]

-

Phase 3: Payload Conjugation (Cysteine Modification)

-

Reduction (Optional): If the payload is a disulfide dimer, reduce with TCEP prior to this step.

-

Reaction: Add the thiol-containing payload to the Maleimide-activated antibody (5–10 fold molar excess over antibody).

-

Incubate: 1 hour at RT or 4°C overnight.

-

Quenching: Add excess N-acetylcysteine or Mercaptoethanol to react with any remaining maleimides.

-

Final Purification: Size Exclusion Chromatography (SEC) to isolate the ADC.

References

-

Bioconjugate Chemistry. Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]

-

National Institutes of Health (PMC). Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 3. cyanagen.com [cyanagen.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

Executive Summary: The MPBA Nomenclature Dichotomy

The MPBA Linker Ecosystem: Hydrophobicity, Solubility, and Bioconjugation Dynamics in Advanced Drug Delivery

In the modern drug development ecosystem, the acronym "MPBA" is a cornerstone of bioconjugation, yet it refers to two entirely distinct chemical entities depending on the synthetic context. As application scientists, understanding this dichotomy is critical:

-

Nanomedicine & Targeted Delivery (4-MPBA): Here, MPBA denotes 4-mercaptophenylboronic acid . It is prized for its pH-responsive solubility and its ability to form reversible covalent bonds with cis-diols (such as sialic acid on tumor cells)[1].

-

ADCs & Peptide Synthesis (Fmoc-N-propargyl-MPBA): In Solid-Phase Peptide Synthesis (SPPS) and Antibody-Drug Conjugates (ADCs), MPBA refers to derivatives of 4-(4-formyl-3-methoxyphenoxy)butanoic acid . This is a highly hydrophobic, acid-labile linker engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[2].

This whitepaper provides an in-depth mechanistic analysis of the hydrophobicity and solubility profiles of both MPBA classes, detailing how their physicochemical properties dictate experimental workflows and clinical efficacy.

Mechanistic Profiling: Hydrophobicity & Solubility Dynamics

4-Mercaptophenylboronic Acid (4-MPBA)

The solubility profile of 4-MPBA is governed by the Lewis acid nature of its boron atom. The boron atom possesses an empty p-orbital, allowing it to undergo a pH-dependent structural transformation.

-

Neutral State (pH < 8.9): At physiological pH (7.4), 4-MPBA exists predominantly in a trigonal planar, neutral state (pKa ~8.9–9.2)[1]. In this state, the hydrophobic phenyl ring dominates the molecule's thermodynamics. When conjugated to polymers, this intense hydrophobicity drives the self-assembly of the conjugates into micellar structures, gathering at the core to stabilize nanoparticles[3].

-

Anionic State (pH > 9.2 or via cis-diol binding): Upon encountering an alkaline environment or binding to cis-diols (like tumor-associated sialic acid), the boron atom accepts a hydroxyl ion, converting to a tetrahedral boronate anion [4]. This triggers a massive hydrophilic shift, drastically increasing aqueous solubility and causing the controlled dissociation of the micellar core to release the payload.

Fmoc-N-propargyl-MPBA (Formyl-based)

Unlike the boronic acid variant, Fmoc-N-propargyl-MPBA is intrinsically hydrophobic and lacks pH-responsive aqueous solubility. Its high lipophilicity (driven by the Fmoc protecting group and the methoxyphenoxy core) requires the use of strong organic solvents (DMF, DMSO, DCM) during bioconjugation. Its primary mechanism of action relies on its terminal alkyne for click chemistry and its acid-labile nature for payload cleavage in the acidic tumor microenvironment (TME).

Table 1: Comparative Physicochemical & Solubility Profile

| Property / Solvent | 4-Mercaptophenylboronic Acid (4-MPBA) | Fmoc-N-propargyl-MPBA (Formyl-based) |

| Molecular Weight | 153.99 g/mol | 485.53 g/mol |

| pKa / Cleavage | ~8.9 - 9.2 (Boronic Acid Equilibrium) | Acid-labile (Cleaved via TFA) |

| Aqueous Solubility (pH 7.4) | Low (Hydrophobic, drives core assembly) | Insoluble |

| Aqueous Solubility (pH > 9.5) | High (Hydrophilic, anionic boronate) | Insoluble |

| DMF / DMSO Solubility | High (>30 mg/mL) | High (>50 mg/mL) |

| Primary Application | Nanoparticle crosslinking, Glycan targeting | SPPS, ADC Click Chemistry |

Experimental Workflow: Profiling 4-MPBA Micellar Self-Assembly

To utilize 4-MPBA effectively in nanomedicine, one must precisely determine its Critical Aggregation Concentration (CAC). The following protocol acts as a self-validating system by utilizing pyrene fluorescence. Pyrene is highly hydrophobic; its excitation spectrum shifts predictably when it partitions from water into the hydrophobic 4-MPBA core, proving successful self-assembly.

Step-by-Step Methodology:

-

Preparation of Polymer Solutions: Dissolve the 4-MPBA-conjugated polymer in PBS (pH 7.4) at varying concentrations (

to-

Causality: Maintaining pH 7.4 ensures the 4-MPBA linker remains below its pKa, preserving the neutral, hydrophobic state required for micelle core formation.

-

-

Pyrene Probe Addition: Add a fixed aliquot of pyrene dissolved in acetone to each vial (final pyrene concentration:

M). Evaporate the acetone completely overnight in the dark.-

Causality: Residual acetone acts as a co-solvent, artificially increasing pyrene's aqueous solubility. Complete evaporation ensures pyrene strictly partitions into the hydrophobic 4-MPBA cores.

-

-

Equilibration: Sonicate the solutions for 15 minutes and incubate at 25°C for 24 hours to reach thermodynamic equilibrium.

-

Fluorescence Validation: Measure the excitation spectra from 300 to 360 nm (emission fixed at 390 nm). Calculate the intensity ratio of the peaks at 338 nm and 334 nm (

). -

Data Interpretation: An abrupt increase in the

ratio indicates the CAC. Orthogonal Validation: Run the highest concentration sample through Dynamic Light Scattering (DLS) to confirm a monodisperse nanoparticle population (typically 50–150 nm).

Targeting Mechanisms and ADC Workflows

4-MPBA Tumor Targeting Pathway

The hydrophobic-to-hydrophilic transition of 4-MPBA is exploited to target the overexpressed sialic acid on cancer cell membranes.

Fig 1. 4-MPBA-mediated tumor targeting and pH-responsive intracellular drug release pathway.

Fmoc-N-propargyl-MPBA in ADC Synthesis

For Antibody-Drug Conjugates, the formyl-based MPBA linker provides a robust, hydrophobic tether that is highly stable in circulation but cleaves predictably during synthesis or within the acidic endosome.

Fig 2. Workflow for synthesizing Antibody-Drug Conjugates using Fmoc-N-propargyl-MPBA linkers.

References

-

Dual-Responsive Core Crosslinking Glycopolymer-Drug Conjugates Nanoparticles for Precise Hepatocarcinoma Therapy Frontiers in Pharmacology[Link]

-

Aggregation of Gold Nanoparticles Caused in Two Different Ways Involved in 4-Mercaptophenylboronic Acidand Hydrogen Peroxide MDPI - Polymers[Link]

-

Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins PubMed Central (PMC)[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Dual-Responsive Core Crosslinking Glycopolymer-Drug Conjugates Nanoparticles for Precise Hepatocarcinoma Therapy [frontiersin.org]

- 4. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Photophysical Properties of Phenyl-Maleimide Linkers for Advanced Bioconjugation

A Technical Whitepaper for Researchers and Drug Development Professionals

The Mechanistic Imperative of Phenyl-Maleimides

In the development of Antibody-Drug Conjugates (ADCs) and targeted therapeutics, maleimide linkers are a cornerstone technology. Their primary function is to facilitate the selective covalent attachment of biomolecules by forming stable thioether bonds with thiol groups (-SH) on cysteine residues[]. This Michael addition reaction is highly specific to thiols when maintained within a strict physiological pH range of 6.5 to 7.5[].

However, standard aliphatic maleimides (such as N-ethylmaleimide) present a significant analytical bottleneck during process development. They possess a remarkably small molar extinction coefficient (ε ≈ 620 M⁻¹cm⁻¹ at ~302 nm), rendering direct spectrophotometric tracking insensitive and highly susceptible to interference from native protein absorbance[2]. To overcome this, drug development professionals increasingly rely on phenyl-maleimide linkers . The introduction of an N-phenyl substituent fundamentally alters the photophysical landscape of the linker, providing a robust, built-in mechanism for real-time reaction monitoring.

Photophysical Causality: The π→π* Transition Advantage

The analytical superiority of N-phenylmaleimide is rooted in its electronic structure. The compound exhibits characteristic UV-visible absorption patterns driven by strong π→π* transitions within the extended conjugated system formed by the phenyl ring and the adjacent maleimide C=C–C=O functionality[3].

The Causality of Signal Modulation: When the bioconjugation reaction occurs, the thiolate anion nucleophilically attacks the C=C double bond of the maleimide ring. The saturation of this double bond immediately breaks the extended π-conjugation of the molecule. This structural disruption causes a significant hypochromic shift—a quantifiable decrease in absorbance at ~300-310 nm[],[4]. Because the loss of absorbance is directly proportional to the loss of the C=C double bond, this photophysical change provides a direct, causal metric for determining the Drug-to-Antibody Ratio (DAR) and tracking alkylation kinetics.

Quantitative Data: UV Absorbance Properties

The table below summarizes the profound impact of aromatic substitution on the extinction coefficient of maleimide linkers, highlighting why phenyl-derivatives are preferred for UV-tracked workflows.

| Linker Type | Representative Derivative | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Source |

| Aliphatic | N-ethylmaleimide | ~302 nm | 620 M⁻¹cm⁻¹ | [2] |

| Aromatic | N-(4-hydroxyphenyl)maleimide | 278 nm | 5,980 M⁻¹cm⁻¹ | [3] |

| Aromatic | N-(3-hydroxyphenyl)maleimide | 278 nm | 6,660 M⁻¹cm⁻¹ | [3] |

| Aromatic | N-(2-hydroxyphenyl)maleimide | 274 nm | 6,880 M⁻¹cm⁻¹ | [3] |

| Fused Aromatic | Pyrene-4-maleimide | ~340 nm | 7,858 M⁻¹cm⁻¹ | [5] |

Reaction Monitoring: The Spectrophotometric Workflow

To visualize the logical progression of the bioconjugation process and its corresponding analytical readout, the following workflow illustrates the pathways of alkylation versus potential side reactions.

Workflow of Phenyl-Maleimide Bioconjugation and UV-Vis Kinetic Monitoring.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all analytical protocols must be self-validating to prevent false positives. A common artifact in direct UV-Vis monitoring is confusing a drop in absorbance with protein aggregation (light scattering)[4]. The following methodologies are designed to isolate the true chemical signal.

Protocol A: Direct UV-Vis Kinetic Monitoring of Alkylation

This protocol leverages the high extinction coefficient of the phenyl-maleimide linker to track conjugation in real-time.

-

Buffer Preparation: Prepare a conjugation buffer of 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. Crucial addition: Include 1–5 mM EDTA to chelate trace metals and prevent metal-catalyzed thiol oxidation.

-

Baseline Establishment: Blank the spectrophotometer with the conjugation buffer. Measure the baseline absorbance of the intact phenyl-maleimide linker at its specific λmax (e.g., 278 nm or 300 nm depending on the derivative).

-

Initiation: Introduce the reduced, thiol-containing protein to the cuvette. Mix thoroughly via inversion.

-

Dual-Wavelength Kinetic Tracking: Monitor the decrease in absorbance at the linker's λmax continuously for 60 minutes.

-

Self-Validation Mechanism: Simultaneously monitor a non-absorbing wavelength (e.g., 600 nm). If the absorbance at 600 nm remains flat while the UV absorbance drops, the kinetic data is validated as true alkylation. If A600 increases, the protein is precipitating, and the DAR calculation will be invalid.

Protocol B: Indirect Quantification via Reverse GSH Assay

When direct UV monitoring is obscured by the target protein's overlapping aromatic residues, a reverse Glutathione (GSH) assay utilizing 4,4'-DTDP is the required standard[2].

-

Conjugation: React the target protein with a known excess of the phenyl-maleimide linker for 2 hours at room temperature.

-

Thiol Quenching: Add a precisely known excess of Glutathione (GSH) to the reaction mixture. The GSH will rapidly form a thiosuccinimidyl linkage with any unreacted maleimide groups[2]. Incubate for 15 minutes.

-

DTDP Titration: Add 4,4'-DTDP to the mixture. The 4,4'-DTDP reacts specifically with the remaining, unreacted GSH thiols, releasing 4-aldrithiol.

-

Quantification: Measure the absorbance of the 4-aldrithiol product at 324 nm (ε = 19,800 M⁻¹cm⁻¹)[2].

-

Self-Validation Mechanism: Run a parallel blank containing only the initial excess of GSH and DTDP (no maleimide). The difference in absorbance between the blank and the sample strictly correlates to the active maleimide concentration, self-calibrating against ambient GSH oxidation.

Troubleshooting: Hydrolysis vs. Alkylation

A critical failure point in ADC synthesis is the competitive hydrolysis of the maleimide group. Maleimides can hydrolyze to form an open-ring maleamic acid, which is entirely unreactive toward thiols[].

Causality of Failure: Hydrolysis is highly dependent on the chemical groups adjacent to the maleimide and the pH of the environment. The adjacent phenyl ring in derivatives like MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) can significantly increase the rate of hydrolysis on the maleimide ring due to electron-withdrawing effects[]. Furthermore, this open-ring reaction accelerates exponentially as the pH increases above 7.5[]. If your UV absorbance drops but mass spectrometry reveals a lower-than-expected DAR, ring-opening hydrolysis is the primary suspect. Strict adherence to pH 7.0 and rapid processing times are required to mitigate this pathway.

References

Sources

- 2. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 3. Buy N-Phenylmaleimide | 941-69-5 [smolecule.com]

- 4. DSpace [researchrepository.universityofgalway.ie]

- 5. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Maleimide Paradox: Rigid vs. Flexible Linker Strategies in Bioconjugation

Executive Summary: The Stability-Solubility Trade-Off[1]

In the development of Antibody-Drug Conjugates (ADCs) and protein-protein conjugates, the linker is not merely a passive bridge; it is a determinant of pharmacokinetics (PK), therapeutic index, and manufacturability.[1] The industry standard for cysteine-based conjugation—the maleimide-thiol reaction —presents a critical chemical paradox.

While the reaction is highly specific at physiological pH, the resulting thiosuccinimide ring is chemically dynamic. It faces two divergent fates in vivo:

-

Retro-Michael Addition (Deconjugation): The linker detaches, transferring the payload to serum albumin (off-target toxicity).

-

Hydrolysis (Stabilization): The ring opens to form a stable succinamic acid thioether, "locking" the payload to the antibody.

The choice between Rigid (e.g., Cyclohexyl/SMCC) and Flexible (e.g., PEG) linkers dictates which of these fates prevails, while simultaneously governing the conjugate's solubility and hydrodynamic radius. This guide analyzes these competing architectures to provide a decision framework for your bioconjugation strategy.

Mechanistic Deep Dive: The Thiosuccinimide War

To select the correct linker, one must understand the chemical instability of the maleimide linkage.[2] Upon conjugation, the thiosuccinimide ring is metastable.

-

The Threat (Retro-Michael): In plasma, the reaction is reversible.[3] The maleimide can eliminate the thiol (payload) and re-conjugate to the most abundant thiol in the blood: Human Serum Albumin (HSA). This "thiol exchange" is the primary cause of premature drug release in first-generation ADCs.

-

The Solution (Hydrolysis): If the succinimide ring undergoes hydrolysis (ring-opening) before the retro-Michael reaction occurs, the reverse pathway is blocked. The resulting linear amide-acid structure is chemically inert and stable in circulation.

Rigidity influences this competition. Steric hindrance (rigidity) generally slows down the retro-Michael reaction, buying time for hydrolysis to occur or simply keeping the intact ring stable longer.

Visualization: Reaction Pathways & Stability[4]

Caption: The kinetic competition between destabilizing Retro-Michael elimination and stabilizing Ring Hydrolysis.

Rigid Linkers: The Geometric Shield (SMCC)

Rigid linkers, typified by SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , utilize geometric constraints to protect the thioether bond.

Mechanism of Action

The cyclohexane ring adjacent to the maleimide provides steric hindrance . This bulky group physically obstructs the approach of external thiols (like albumin) and destabilizes the transition state required for the retro-Michael reaction.

Case Study: T-DM1 (Kadcyla®)

Trastuzumab emtansine (T-DM1) utilizes an SMCC linker.

-

Why it works: The non-cleavable, rigid cyclohexane linker ensures that the cytotoxic payload (DM1) remains attached until the ADC is internalized and degraded in the lysosome.

-

The Trade-off: Rigid linkers are often hydrophobic. In T-DM1, the payload is also hydrophobic, which can lead to aggregation issues if the Drug-to-Antibody Ratio (DAR) is too high.

Key Advantage: Superior plasma stability compared to linear alkyl maleimides. Key Disadvantage: Poor solubility; requires organic co-solvents (DMSO/DMA) during conjugation; potential for immunogenicity if the rigid structure creates a new epitope.

Flexible Linkers: The Solubility Engine (PEG)

Flexible linkers, primarily Polyethylene Glycol (PEG) chains, are employed to modulate the physicochemical properties of the conjugate.[2][4]

Mechanism of Action

PEG chains are highly hydrophilic and conformationally mobile ("floppy").

-

Solubility: They form a hydration shell, masking hydrophobic payloads (e.g., PBD dimers, auristatins) and preventing ADC aggregation.

-

Shielding: Long PEG chains can increase the hydrodynamic radius, reducing renal clearance.

The Stability Risk

Standard PEG-maleimides generally lack the steric bulk of SMCC. Consequently, the thiosuccinimide ring is more exposed to solvent and serum components. Without specific modifications, PEG-maleimide conjugates can exhibit higher rates of thiol exchange (instability) compared to their rigid counterparts.

Key Advantage: Solubilizes hydrophobic payloads; reduces aggregation; reduces immunogenicity of the payload.[] Key Disadvantage: Lower inherent stability against retro-Michael exchange; "masking" effect may reduce antibody binding affinity if the linker is too long.

The Third Way: Self-Hydrolyzing Maleimides

To resolve the paradox, "Next-Generation" maleimides have been engineered.[6] These constructs, often cited in work by Lyon et al. (Seattle Genetics/Seagen) , incorporate a basic amino group (e.g., diaminopropionic acid) adjacent to the maleimide.[7]

-

Mechanism: The basic group acts as an intramolecular catalyst, forcing water to attack the succinimide ring immediately after conjugation.

-

Result: The ring opens rapidly (within hours) to the stable succinamic acid form before retro-Michael elimination can occur.

-

Outcome: This combines the specificity of maleimide chemistry with the stability of irreversible covalent bonds, regardless of linker rigidity.

Decision Matrix: Selecting the Architecture

| Feature | Rigid (SMCC/Cyclohexyl) | Flexible (PEG4-PEG24) | Self-Hydrolyzing (Next-Gen) |

| Primary Function | Plasma Stability (Steric) | Solubility & Anti-Aggregation | Chemical Locking (Irreversible) |

| Retro-Michael Risk | Low (Hindered) | Moderate/High (Exposed) | None (Post-hydrolysis) |

| Payload Compatibility | Moderate Hydrophobicity | Extreme Hydrophobicity | Universal |

| Conjugation Solvent | Requires DMSO/DMA | Aqueous friendly | Aqueous friendly |

| Clearance (PK) | Standard | Slower (Hydrodynamic volume) | Standard |

| Example Use Case | ADCs with stable payloads (T-DM1) | High-DAR ADCs, Surface functionalization | High-potency ADCs requiring zero exchange |

Experimental Protocols

Protocol A: Conjugation Workflow (Rigid vs. Flexible)

Objective: Conjugate a cysteine-reactive payload to an antibody (IgG1) while managing the solubility differences between SMCC and PEG linkers.

Materials:

-

Monoclonal Antibody (mAb) at 5–10 mg/mL.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

-

Linker-Payload: SMCC-Drug (Rigid) or PEG4-Mal-Drug (Flexible).

-

Buffer: PBS + 1mM EDTA, pH 7.2.

Step-by-Step Methodology:

-

Reduction (Partial):

-

Add 2.5 – 3.0 molar equivalents of TCEP to the mAb.

-

Incubate at 37°C for 90 minutes .

-

Note: This targets interchain disulfides to generate ~4 free thiols (DAR 4 target). Do not purify TCEP; it does not react with maleimides.

-

-

Linker Preparation (Critical Divergence):

-

Rigid (SMCC): Dissolve linker in 100% DMSO to a 10 mM stock.

-

Flexible (PEG): Dissolve in PBS or DMSO.[3]

-

Rule: Ensure final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent mAb precipitation.

-

-

Conjugation:

-

Cool mAb to 4°C (slows competing hydrolysis of the maleimide prior to conjugation).

-

Add Linker-Payload (5–8 molar equivalents over mAb).

-

Adjust pH to 6.5 – 7.0 .[9]

-

Why? Above pH 7.5, maleimides react with lysines (amines).[10] Below pH 6.0, reaction kinetics are too slow.

-

Incubate 1 hour at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add excess N-acetylcysteine (NAC) to scavenge unreacted maleimide.

-

-

Purification:

-

Use Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and solvent.

-

Protocol B: Plasma Stability Assay (The "Torture Test")

Objective: Quantify linker stability and retro-Michael exchange.

-

Incubate ADC (1 mg/mL) in human plasma at 37°C for 7 days.

-

Take aliquots at T=0, 24h, 72h, 168h.

-

Analysis:

-

Capture ADC using Protein A beads.

-

Wash to remove albumin.

-

Elute and analyze via LC-MS (Q-TOF or Orbitrap).

-

Metric: Measure the decrease in Drug-to-Antibody Ratio (DAR) over time.

-

Success Criteria: Rigid/Self-hyd linkers should show <10% drug loss. Flexible/Standard linkers may show 20-40% loss if exchange occurs.

-

Workflow Visualization

Caption: Decision tree for selecting linker architecture based on payload hydrophobicity and stability requirements.

References

-

Lyon, R. P., et al. (2014).[11] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[7][12] Nature Biotechnology, 32, 1059–1062. [Link]

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]

-

Ponte, J. F., et al. (2016). "Understanding the Mechanism of Retro-Michael Reaction for Maleimide-Thiol Conjugates." Bioconjugate Chemistry, 27(10), 2399-2407. [Link]

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. [Link]

-

FDA Label. (2013). "KADCYLA (ado-trastuzumab emtansine) Prescribing Information." U.S. Food and Drug Administration. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. purepeg.com [purepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scite.ai [scite.ai]

The Evolution and Technical Mastery of SMPB and Its Precursor Acids in Bioconjugation

The following technical guide details the history, chemical development, and application of SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate) and its critical precursor, 4-(p-maleimidophenyl)butyric acid (MPBA) .

Executive Summary & Historical Genesis

In the high-stakes architecture of Antibody-Drug Conjugates (ADCs) and immunoassay design, the stability of the linker is as critical as the potency of the payload. SMPB represents a pivotal evolution in heterobifunctional crosslinkers, bridging the gap between early aliphatic maleimides and the requirement for serum-stable, non-cleavable aryl linkers.

The development of SMPB traces back to the mid-1970s, driven by the need to overcome the instability of maleimide rings in aqueous environments. While aliphatic maleimides (like SMCC) provided functionality, the introduction of the phenyl group in SMPB provided electronic stabilization to the maleimide ring, while the butyric acid chain offered sufficient flexibility (11.6 Å spacer arm) to minimize steric hindrance without compromising the rigidity required for effective receptor binding.

The "SMPB precursor acid" refers specifically to 4-(p-maleimidophenyl)butyric acid (MPBA) . This carboxylic acid is the synthetic intermediate that, once activated into an N-hydroxysuccinimide (NHS) ester, becomes the reactive SMPB crosslinker.

Chemical Architecture & Synthetic Pathways

The synthesis of SMPB is a multi-step process that hinges on the purity of its precursor acids. The pathway moves from a primary aromatic amine to a maleamic acid intermediate, followed by cyclization and activation.

The Core Precursor: 4-(p-maleimidophenyl)butyric Acid (MPBA)

The synthesis begins with 4-(p-aminophenyl)butyric acid . The choice of the butyric acid chain is deliberate; it provides a 4-carbon spacer that separates the reactive maleimide from the conjugation target, reducing aggregate formation during protein crosslinking.

Synthetic Workflow:

-

Acylation: Reaction of 4-(p-aminophenyl)butyric acid with maleic anhydride yields the Maleamic Acid Intermediate . This step is reversible and pH-sensitive.

-

Cyclodehydration: The maleamic acid undergoes ring closure (cyclization) using acetic anhydride and sodium acetate (or similar dehydrating agents) to form the stable 4-(p-maleimidophenyl)butyric acid (MPBA) .

-

Activation: MPBA is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DCC or EDC) to produce the final SMPB ester.

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical evolution from the amine precursor to the active crosslinker.

Caption: Step-wise chemical synthesis of SMPB from its aminophenyl butyric acid precursor.

Technical Specifications & Critical Quality Attributes (CQAs)

For researchers developing ADCs, understanding the physicochemical properties of the precursor and the final linker is non-negotiable.

| Parameter | Specification | Significance in Drug Development |

| Molecular Weight | 356.33 g/mol | Small enough to minimize immunogenicity; large enough to prevent steric shielding. |

| Spacer Arm | 11.6 Å | Optimal distance to prevent antibody-drug interference while maintaining binding affinity. |

| Reactivity A | NHS Ester | Targets primary amines (Lysine residues) at pH 7.0–9.[1]0. |

| Reactivity B | Maleimide | Targets sulfhydryls (Cysteine residues) at pH 6.5–7.[1][2]5. |

| Hydrophobicity | Moderate | The phenyl ring adds hydrophobicity, often requiring organic co-solvents (DMSO/DMF) during conjugation. |

| Stability | Non-Cleavable | Forms stable thioether bonds, ensuring the payload remains attached until lysosomal degradation. |

The "Aryl Effect" on Stability

Unlike aliphatic linkers (e.g., GMBS), the phenyl ring in SMPB conjugates provides resonance stabilization to the incipient maleimide-thiol bond. This prevents the "retro-Michael" reaction, where the drug payload can prematurely detach in circulation—a catastrophic failure mode for ADCs.

Experimental Protocols: Conjugation Workflow

Note: This protocol assumes the use of SMPB to conjugate a thiol-containing drug payload to an antibody.

Phase 1: Activation of the Antibody (Amine Targeting)

-

Buffer Prep: Prepare Conjugation Buffer (PBS, 5 mM EDTA, pH 7.2). Rationale: EDTA prevents metal-catalyzed oxidation of sulfhydryls.

-

Solubilization: Dissolve SMPB in anhydrous DMSO to a concentration of 10 mM. Critical: SMPB is unstable in water; prepare immediately before use.

-

Reaction: Add SMPB to the antibody solution (1–5 mg/mL) at a 10–20 fold molar excess.

-

Incubation: Incubate for 30–60 minutes at room temperature.

-

Purification: Remove excess SMPB and byproduct (NHS) via desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.

Phase 2: Conjugation of Payload (Sulfhydryl Targeting)

-

Mixing: Immediately mix the SMPB-activated antibody with the sulfhydryl-containing payload (molar ratio depends on desired Drug-Antibody Ratio, typically 3:1 to 5:1).

-

Incubation: Incubate for 2–4 hours at room temperature or overnight at 4°C.

-

Quenching: Add 2-Mercaptoethanol or Cysteine to quench remaining maleimide groups.

-

Final Purification: Perform Size Exclusion Chromatography (SEC) to isolate the conjugate.

Mechanism of Action Diagram

Caption: Heterobifunctional conjugation mechanism utilizing SMPB's dual reactivity.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness in your results, implement these control checks:

-

The Hydrolysis Check: The NHS ester moiety competes with hydrolysis. If your conjugation efficiency is low, verify the quality of your anhydrous DMSO. A simple NMR check of the precursor acid content in your SMPB stock can reveal degradation.

-

The HABA Assay: Before adding the drug payload, quantify the number of maleimide groups on the antibody using a cysteine/Ellman’s reagent back-titration. This validates the first step of the reaction.

References

-

Kitagawa, T. & Aikawa, T. (1976).[3] "Enzyme coupled immunoassay of insulin using a novel coupling reagent." Journal of Biochemistry. Link

-

Thermo Fisher Scientific. "SMPB and Sulfo-SMPB Crosslinkers Technical Guide." Thermo Scientific User Manuals. Link

-

Tsuchikama, K. & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. Link

-

Matos, M.J. et al. (2018). "Linkers: The key to the design of successful antibody-drug conjugates." Antibodies.[4][5][6][7] Link

Sources

- 1. N-Succinimidyl 4-(4-Maleimidophenyl)butyrate (SMPB) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. cephamls.com [cephamls.com]

- 3. Succinimidyl 4-(p-maleimidophenyl) Butyrate - ProChem, Inc. [prochemonline.com]

- 4. MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) - Citations [thermofisher.com]

- 5. emerypharma.com [emerypharma.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for activating 4-N-Maleimidophenylbutanoic acid with EDC NHS

Application Note: In Situ Activation of 4-N-Maleimidophenylbutanoic Acid (MPBA) via EDC/NHS Chemistry

Executive Summary

This guide details the protocol for the chemical activation of 4-N-Maleimidophenylbutanoic acid (MPBA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This reaction converts the terminal carboxylic acid of MPBA into a semi-stable amine-reactive NHS-ester (functionally generating the crosslinker SMPB in situ).

This protocol is designed for researchers requiring a cost-effective, flexible method to conjugate MPBA to amine-containing biomolecules (antibodies, enzymes, or surfaces) while preserving the activity of the maleimide group for subsequent thiol ligation.

Scientific Foundation & Mechanism

The Molecule: MPBA

MPBA is a heterobifunctional linker.[1][2] It contains:

-

Aromatic Maleimide: Reacts with sulfhydryls (-SH) at pH 6.5–7.[3]5. The phenyl ring provides greater stability against hydrolysis compared to aliphatic maleimides (e.g., SMCC), but it also decreases water solubility.

-

Carboxylic Acid: The target for activation.[1][4] It is unreactive toward amines until activated.

The Activation Mechanism

The activation proceeds via a two-step mechanism in a controlled pH environment (pH 4.7–6.0):

-

O-Acylisourea Formation: EDC reacts with the carboxylate of MPBA to form an unstable O-acylisourea intermediate.

-

NHS-Ester Stabilization: NHS attacks the intermediate, displacing the isourea byproduct and forming the NHS-ester. This ester is stable enough to process but reactive enough to form amide bonds with primary amines (Lysine residues, N-termini) at physiologic pH (7.2–7.5).

Critical Design Constraints

-

The pH Paradox: EDC activation is most efficient at pH 4.5–6.0. However, the maleimide group is susceptible to hydrolysis (ring-opening) at pH > 7.5.

-

Solubility: MPBA is hydrophobic. It requires an organic solvent (DMF or DMSO) for initial solubilization before introduction to the aqueous reaction buffer.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical decision points for pH control.

Figure 1: Reaction pathway for MPBA activation. Blue/Red nodes indicate starting reagents; Green indicates the active intermediate.

Materials & Reagents

| Reagent | Grade | Role | Critical Note |

| MPBA | High Purity (>95%) | Linker | Store desiccated at 4°C. Hydrophobic. |

| DMF or DMSO | Anhydrous | Solvent | Must be dry. Water causes premature EDC hydrolysis. |

| EDC (EDC-HCl) | Reagent Grade | Activator | Hygroscopic. Equilibrate to RT before opening. |

| NHS | Reagent Grade | Stabilizer | Use Sulfo-NHS if strictly aqueous conditions are required (rare for MPBA). |

| Activation Buffer | 0.1 M MES, pH 5.0–6.0 | Reaction Medium | Do not use Phosphate or Acetate here (reduces EDC efficiency). |

| Conjugation Buffer | 1X PBS, pH 7.2 | Coupling Medium | Must be amine-free (No Tris, Glycine). |

Detailed Protocol

Phase 1: Preparation of Stock Solutions

-

MPBA Stock (50 mM): Dissolve MPBA in anhydrous DMF or DMSO.

-

EDC/NHS Stock: Weigh reagents but do not dissolve until Step 2.

Phase 2: Activation (The "In Situ" SMPB Synthesis)

Goal: Convert MPBA to MPBA-NHS ester.

-

Prepare Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Reaction Mix Assembly:

-

Add the MPBA Stock to the Activation Buffer.

-

Constraint: Keep organic solvent concentration ≤ 30% (v/v) to prevent precipitation, but ensure MPBA remains soluble. If turbidity occurs, add more DMF/DMSO.

-

-

Add Activation Reagents:

-

Add EDC to a final concentration of 2–5 mM (or 10-fold molar excess over MPBA).

-

Add NHS to a final concentration of 5–10 mM.

-

Recommended Ratio: 1:2:5 (MPBA : EDC : NHS).

-

-

Incubation: Mix well and incubate for 15–30 minutes at Room Temperature (RT) .

-

Why? Extended incubation (>1 hour) risks hydrolysis of the newly formed NHS ester.

-

Phase 3: Conjugation to Amine-Target

Goal: React the activated MPBA with your protein/molecule of interest.

-

Prepare Target Protein: Ensure protein is in an amine-free buffer (PBS, pH 7.2).

-

Concentration: 1–5 mg/mL is optimal to drive kinetics.

-

-

Mix: Add the activated MPBA mixture (from Phase 2) to the protein solution.

-

Molar Excess: Typically, use a 10- to 50-fold molar excess of MPBA over the protein to ensure sufficient labeling.

-

-

pH Adjustment (Critical): Check pH. It must be 7.0–7.5 .

-

If pH < 7.0, reaction will be too slow.[7]

-

If pH > 7.5, maleimide hydrolysis accelerates.

-

Action: Adjust with small volumes of 1M Sodium Bicarbonate (pH 8.5) if necessary, but monitor closely.

-

-

Incubation: React for 2 hours at RT or 4 hours at 4°C .

Phase 4: Purification (Desalting)

Goal: Remove excess EDC, NHS, and unreacted MPBA.

-

Use a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS + 10 mM EDTA .

-

Why EDTA? It chelates divalent cations that catalyze disulfide formation, protecting the maleimide-thiol reaction in downstream applications.

-

-

Storage: The resulting conjugate (Protein-MPBA) contains an active maleimide.[1] Use immediately for thiol coupling or store at -80°C. Do not freeze-thaw.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon adding MPBA to Buffer | MPBA is hydrophobic; "Crash out" effect. | Increase DMF/DMSO concentration (up to 30%). Add MPBA dropwise while vortexing. |

| Low Conjugation Efficiency | Hydrolysis of NHS ester or EDC failure. | Use fresh EDC (critical). Ensure Activation Buffer is pH < 6.0. Ensure Conjugation Buffer is pH > 7.0. |

| Loss of Maleimide Activity | pH was too high during conjugation. | Strictly maintain pH ≤ 7.[4]5. Avoid phosphate buffers at pH > 7.5 for extended periods. |

| Protein Aggregation | Over-labeling with hydrophobic MPBA. | Reduce the molar excess of MPBA (e.g., from 50x to 20x). |

References

-

Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS and Maleimide chemistry).

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational paper on heterobifunctional crosslinkers).

Sources

Application Note: High-Fidelity Conjugation of 4-N-Maleimidophenylbutanoic Acid (MPBA) to Amine-Modified Surfaces

Topic: Conjugating 4-N-Maleimidophenylbutanoic acid to amine-modified surfaces Content Type: Detailed Application Notes and Protocols

Abstract & Scientific Rationale

This guide details the protocol for conjugating 4-N-Maleimidophenylbutanoic acid (MPBA) to amine-functionalized surfaces (e.g., amino-silane glass, amine-beads, or lysine-rich protein coatings).

MPBA is a heterobifunctional crosslinker containing a carboxyl group (for amine attachment) and a maleimide group (for thiol attachment). Unlike common alkyl maleimides (e.g., SMCC), MPBA contains an aryl maleimide moiety.

The "Aryl Advantage": Field data and kinetic studies demonstrate that N-aryl maleimides (like MPBA) exhibit distinct stability profiles compared to N-alkyl maleimides. While they react faster with thiols, the resulting thiosuccinimide ring is more resistant to hydrolysis in neutral conditions, preserving the payload linkage [1, 2]. However, the maleimide ring prior to conjugation is sensitive to basic hydrolysis. Therefore, this protocol utilizes an Organic Phase Activation strategy to convert MPBA to its NHS-ester form (SMPB equivalent) immediately prior to surface exposure, maximizing linker integrity.

Chemical Mechanism

The conjugation proceeds in two distinct phases to prevent polymerization and hydrolysis:

-

Activation (Carboxyl-to-NHS): MPBA is activated using EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent. This converts the carboxylic acid into a reactive semi-stable NHS-ester.[1]

-

Conjugation (Amide Bond Formation): The activated MPBA-NHS ester reacts with surface amines (

) to form a stable amide bond, presenting the maleimide group away from the surface. -

Thiol Coupling (Thioether Bond): A sulfhydryl-containing ligand (protein, peptide, or aptamer) reacts with the maleimide to form a stable thioether linkage.

Mechanism Visualization

Caption: Step-wise chemical transformation from MPBA acid to stable Thioether Conjugate.

Materials & Reagents

| Component | Grade/Specification | Notes |

| MPBA | >95% Purity | 4-(4-N-Maleimidophenyl)butyric acid. Store at 4°C, desiccated. |

| EDC (EDAC) | Commercial Grade | Hydroscopic. Use fresh or from -20°C storage. |

| NHS | >98% Purity | N-hydroxysuccinimide. Stabilizes the active ester. |

| Solvent | Anhydrous DMF or DMSO | Critical: Water must be excluded during activation to prevent EDC hydrolysis. |

| Conjugation Buffer | PBS or HEPES (pH 7.2 - 7.[1]5) | Must be amine-free (No Tris, Glycine). |

| Wash Solvent | Ethanol / DMF / Water | Depending on surface material compatibility. |

| Thiol Ligand | Cysteine-peptide / Protein | Ensure thiols are reduced (use TCEP if necessary). |

Experimental Protocol

Phase 1: In-Situ Activation of MPBA

Rationale: MPBA is sparingly soluble in aqueous buffers. Activating in dry organic solvent prevents hydrolysis of the maleimide ring and the EDC reagent [3].

-

Prepare MPBA Stock: Dissolve 10 mg of MPBA in 1 mL of Anhydrous DMF (or DMSO).

-

Concentration: ~38 mM.

-

-

Add Activation Reagents:

-

Add 4 mg of EDC (approx 1.5x molar excess).

-

Add 5 mg of NHS (approx 2.5x molar excess).

-

-

Incubate: Vortex until dissolved. Rotate for 15–30 minutes at Room Temperature (RT).

-

Note: Do not exceed 1 hour. The NHS-ester is formed rapidly.

-

Phase 2: Surface Conjugation (Linker Attachment)

Rationale: The activated ester reacts with surface amines. We dilute the organic reaction mix into a compatible buffer to facilitate surface wetting while maintaining a pH suitable for amide bond formation (pH 7.2–8.0).

-

Surface Preparation: Wash amine-modified surface (e.g., slides/beads) with DMF, then Buffer (PBS pH 7.4) to remove contaminants.

-

Reaction Mix: Dilute the Activated MPBA Mix (from Phase 1) into PBS (pH 7.4) .

-

Recommended Ratio: 10% Organic / 90% Aqueous (v/v).

-

Final MPBA Concentration: 1–2 mM is usually sufficient for monolayer coverage.

-

Warning: Ensure the organic solvent is compatible with your specific surface material (e.g., some plastics swell in DMF).

-

-

Incubation: Apply solution to the surface.[2] Incubate for 1–2 hours at RT with gentle agitation.

-

Washing (Critical):

-

Wash 2x with PBS (removes unreacted EDC/NHS).

-

Wash 1x with DI Water.

-

Dry (Optional): If storing, dry under nitrogen. If continuing, proceed immediately to Phase 3.

-

Phase 3: Thiol-Ligand Coupling

Rationale: The surface now displays reactive maleimide groups.[3] The reaction pH must be controlled (6.5–7.5). Above pH 8.0, maleimides hydrolyze rapidly; below pH 6.0, thiol reactivity drops [4].

-

Ligand Preparation: Dissolve thiol-containing ligand in PBS-EDTA (pH 7.0) .

-

EDTA (1-5 mM): Prevents metal-catalyzed oxidation of thiols to disulfides.

-

-

Coupling: Submerge the MPBA-modified surface in the ligand solution.

-

Incubation:

-

Proteins/Antibodies: Overnight at 4°C (preserves structure).

-

Peptides/Small Molecules: 2–4 hours at RT.

-

-

Quenching (Optional but Recommended): Add 10 mM Cysteine or Mercaptoethanol for 30 mins to block remaining maleimide sites.

-

Final Wash: Wash extensively with PBS to remove non-covalently bound ligands.

Quality Control & Characterization

Trustworthy protocols require validation. Use these methods to verify each step.

| Method | Target Metric | Expected Result |

| Contact Angle | Surface Hydrophobicity | Amine surfaces are hydrophilic (<40°). MPBA (aromatic) increases angle (~60-70°). |

| XPS (ESCA) | Elemental Composition | Appearance of C=O (Amide/Imide) peak at ~288 eV. Increase in C/N ratio due to phenyl ring. |

| Ellman's Test | Thiol Consumption | Indirect measurement. Measure thiol concentration of ligand solution before and after incubation. Decrease indicates conjugation. |

| Null Control | Specificity | Run the protocol without EDC . The ligand should wash off, proving covalent attachment in the test sample. |

Workflow Diagram

Caption: Operational workflow for MPBA surface conjugation.

Troubleshooting & Optimization

-

Low Conjugation Yield:

-

Cause: Hydrolysis of NHS-ester before reaching the surface.

-

Fix: Ensure minimal delay between diluting the activation mix into PBS and applying it to the surface.

-

Fix: Increase MPBA concentration or use a higher pH (up to 8.0) briefly for the amine-coupling step to ensure surface amines are deprotonated.

-

-

Precipitation in Phase 2:

-

Cause: MPBA is hydrophobic.

-

Fix: Increase the organic solvent fraction (e.g., 20% DMSO) in the coupling buffer, provided the surface tolerates it.

-

-

Loss of Activity (Maleimide Hydrolysis):

-

Cause: pH too high during storage or coupling.

-

Fix: Store MPBA-modified surfaces dry. If wet, keep at pH < 6.0. Perform thiol coupling at pH 6.5–7.0 immediately.

-

References

-

Christie, R. J., et al. (2015).[4] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.

-

Fontaine, S. D., et al. (2015).[4] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers (EDC/NHS Chemistry).

-

Thermo Fisher Scientific. "Chemistry of Crosslinking - Maleimide Reaction Chemistry."

Sources

solvent selection for dissolving 4-Maleimidophenylbutyric acid

Executive Summary & Core Directive

4-(4-Maleimidophenyl)butyric acid (4-MPB) is a critical heterobifunctional linker precursor used to synthesize SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate) or for direct conjugation via EDC/NHS activation. Its structure features a hydrophobic phenyl spacer and a moisture-sensitive maleimide group, creating a solubility-stability paradox:

-

The Challenge: The phenyl ring confers low aqueous solubility, necessitating organic solvents or basic pH for dissolution.

-

The Risk: The maleimide moiety undergoes rapid, irreversible hydrolysis (ring-opening) at pH > 7.5, rendering it unreactive toward thiols.

Core Directive: You must utilize a "Stock-Dilute" strategy . Never attempt to dissolve 4-MPB directly in aqueous buffer. Prepare a concentrated stock in anhydrous organic solvent (DMSO/DMF) and dilute into a slightly acidic/neutral buffer (pH 6.0–7.0) immediately prior to use.

Chemical Properties & Solubility Profile

Understanding the physicochemical properties is essential for troubleshooting precipitation and conjugation efficiency.

| Property | Specification | Implication for Protocol |

| Chemical Name | 4-(4-Maleimidophenyl)butyric acid | Contains hydrophobic phenyl spacer. |

| CAS Number | 57078-98-5 (Acid form) | Verify CAS to distinguish from aliphatic analogs. |

| Molecular Weight | ~259.26 g/mol (verify specific salt forms) | Use MW for precise molarity calculations. |

| Reactive Groups | Maleimide (Thiol-reactive), Carboxyl (Amine-reactive via EDC) | Dual reactivity requires pH compromise. |

| Hydrophobicity | High (Phenyl ring) | Insoluble in water ; Soluble in DMSO/DMF. |

| Stability | Moisture Sensitive | Maleimide hydrolyzes to maleamic acid in water/base. |

Solvent Compatibility Matrix

| Solvent | Solubility | Stability Risk | Recommendation |

| Anhydrous DMSO | High (>50 mM) | Low (if dry) | Primary Choice for Stock |

| Anhydrous DMF | High (>50 mM) | Low (if fresh) | Alternative Choice |

| Water / PBS | Insoluble | High (Precipitation) | Do Not Use for Stock |

| Basic Buffer (pH > 8) | Soluble (as salt) | Critical (Hydrolysis) | Avoid (Destroys Maleimide) |

| Methanol/Ethanol | Moderate | Moderate (Transesterification risk if activated) | Avoid for activated esters; OK for acid. |

Detailed Dissolution & Handling Protocol

Phase 1: Preparation of Anhydrous Stock Solution

-

Objective: Create a stable, high-concentration stock solution free of water to prevent premature hydrolysis.

-

Reagents:

-

4-(4-Maleimidophenyl)butyric acid (Solid, stored at 4°C, desiccated).

-

Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), ≥99.8% purity, stored over molecular sieves.

-

Step-by-Step:

-

Equilibration: Allow the vial of 4-MPB to warm to room temperature before opening to prevent moisture condensation (approx. 30 mins).

-

Weighing: Weigh the required mass (e.g., 10 mg).

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM (approx. 2.6 – 13 mg/mL).

-

Calculation: For 10 mg (MW ~259.26), add ~770 µL DMSO for a 50 mM solution.

-

-

Mixing: Vortex briefly until fully dissolved. The solution should be clear and colorless to pale yellow.

-

Storage: Use immediately. If storage is necessary, freeze at -20°C with desiccant for <2 weeks. Note: Repeated freeze-thaw cycles introduce moisture.

Phase 2: Aqueous Dilution & Conjugation

-

Objective: Transfer the linker to the reaction buffer without precipitating the hydrophobic acid or hydrolyzing the maleimide.

-

Reagents:

-

Reaction Buffer: PBS (Phosphate Buffered Saline) or MES Buffer, pH 6.5 – 7.0 .

-

Note: Avoid amines (Tris, Glycine) if activating the carboxyl group with EDC.

-

Step-by-Step:

-

Prepare Protein/Peptide: Adjust your protein solution to pH 6.5–7.0.

-

Calculated Addition: Add the DMSO stock solution to the aqueous reaction mixture.

-

Limit: Ensure the final organic solvent concentration is < 10% (v/v) (ideally < 5%) to prevent protein denaturation.

-

Example: To 1 mL of protein solution, add ≤ 50 µL of DMSO stock.

-

-

Mixing: Add the stock dropwise while gently vortexing or stirring to prevent local high concentrations that cause precipitation.

-

Observation: Inspect for turbidity. If the solution turns cloudy, the hydrophobic 4-MPB has precipitated.

-

Troubleshooting: Increase DMSO concentration (up to 20% if protein tolerates) or reduce the linker concentration.

-

Mechanism & Logic Visualization

The following diagram illustrates the critical decision pathways for solvent selection, highlighting the "Stability vs. Solubility" trade-off.

Figure 1: Decision matrix for dissolving 4-MPB. Green paths indicate the optimal protocol; red paths indicate failure modes due to precipitation or hydrolysis.

Critical Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Cloudy Solution upon Dilution | "Crash-out" of hydrophobic 4-MPB. | 1. Lower the concentration of the linker.2. Increase DMSO % (if protein tolerates).3. Ensure buffer pH is not too acidic (< 6.0 reduces solubility). |

| Low Conjugation Efficiency | Maleimide hydrolysis. | 1. Check pH: Must be < 7.5.2. Use fresh stock; do not store aqueous solutions.3. Ensure DMSO was anhydrous. |

| Protein Precipitation | High organic solvent concentration. | Keep DMSO/DMF < 5% v/v. If higher solubility is needed, consider a sulfonated analog (Sulfo-SMPB) which is water-soluble. |

References

-

Thermo Fisher Scientific. MPBH and SMPB Crosslinkers Product Information. Retrieved from .

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

PubChem. 4-(4-Aminophenyl)butyric acid Compound Summary. (Precursor structural data). Retrieved from .

-

Selleck Chemicals. 4-Phenylbutyric acid Solubility Data. (Analog solubility reference). Retrieved from .

-

Creative Biolabs. SMPB Crosslinker Specifications. Retrieved from .

preparing antibody-drug conjugates with MPBA linkers

An Application Note and Protocol for the Preparation and Evaluation of Antibody-Drug Conjugates Utilizing MPBA-Based Linkers

Authored by a Senior Application Scientist

Introduction: The Critical Role of the Linker in Modern ADC Design

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The success of this therapeutic modality hinges on the careful design of its three core components: the antibody, the payload, and the chemical linker that connects them.[3][4] The linker is arguably the most complex component, as it must maintain a stable connection between the antibody and drug in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate the active drug upon internalization into the target cancer cell.[4][][6]